

An In-Depth Technical Guide to 3,3-Difluoro-1-methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3,3-Difluoro-1-methylcyclobutanecarboxylic acid
Cat. No.:	B1323164

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3,3-Difluoro-1-methylcyclobutanecarboxylic acid**, a fluorinated building block of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, spectroscopic profile, key applications, and safety considerations, offering field-proven insights and practical methodologies.

Core Compound Identification

A precise understanding of a compound's identifiers is the foundation of reproducible research. **3,3-Difluoro-1-methylcyclobutanecarboxylic acid** is a unique molecule whose properties are defined by its specific arrangement of atoms.

Chemical Structure:

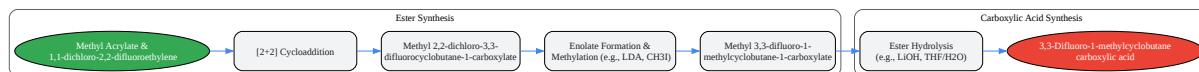

Caption: 2D structure of **3,3-Difluoro-1-methylcyclobutanecarboxylic acid**.

Table 1: Core Identifiers for **3,3-Difluoro-1-methylcyclobutanecarboxylic acid**

Identifier	Value	Source
CAS Number	227607-43-4	[1] [2]
Molecular Formula	C6H8F2O2	[1]
Molecular Weight	150.12 g/mol	[1]
IUPAC Name	3,3-difluoro-1-methylcyclobutane-1-carboxylic acid	
SMILES	CC1(C(=O)O)CC(F)(F)C1	[1]
InChI Key	IBUYIDRQPFGVIL-UHFFFAOYSA-N	[1]

Synthesis and Manufacturing

The introduction of the gem-difluoro motif on a cyclobutane ring presents unique synthetic challenges and opportunities. While a specific, detailed experimental protocol for **3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid** is not readily available in peer-reviewed literature, its synthesis can be logically deduced from established methods for similar structures. A plausible and industrially relevant approach involves a multi-step sequence, as outlined below. This proposed pathway is based on a patented method for a structurally related compound, 3,3-gem-difluoro cyclobutanecarboxylic acid, and common organic transformations.[\[3\]](#)

Caption: Proposed synthetic workflow for **3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid**.

Experimental Protocol: A Plausible Synthetic Approach

Part 1: Synthesis of Methyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate

- [2+2] Cycloaddition: The synthesis would likely commence with a thermal [2+2] cycloaddition between methyl acrylate and 1,1-dichloro-2,2-difluoroethylene to form methyl 2,2-dichloro-3,3-difluorocyclobutane-1-carboxylate.^[3] This reaction is typically performed at elevated temperatures.
- Reductive Dechlorination: The resulting dichlorocyclobutane would then undergo reductive dechlorination to yield methyl 3,3-difluorocyclobutane-1-carboxylate.
- Methylation: The ester is then deprotonated at the alpha-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to form the corresponding enolate. This is followed by quenching with an electrophilic methyl source, such as methyl iodide, to introduce the methyl group at the 1-position. A similar methylation procedure has been described for methyl cyclobutane carboxylate.

Part 2: Hydrolysis to **3,3-Difluoro-1-methylcyclobutanecarboxylic acid**

- Saponification: The final step is the hydrolysis of the methyl ester. This is typically achieved by treating methyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate with a base such as lithium hydroxide in a mixture of tetrahydrofuran (THF) and water.^[4] The reaction mixture is usually heated to reflux to ensure complete conversion.
- Acidification and Extraction: After the reaction is complete, the mixture is cooled and acidified with a strong acid (e.g., HCl) to protonate the carboxylate salt. The desired carboxylic acid is then extracted into an organic solvent, dried, and concentrated to yield the final product.

Spectroscopic Profile

While a complete, published set of spectra for **3,3-Difluoro-1-methylcyclobutanecarboxylic acid** is not readily available, we can predict its key spectroscopic features based on the analysis of its structural analogue, 3,3-Difluorocyclobutanecarboxylic acid, and general principles of spectroscopy.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Features	Rationale and Comparative Data
¹ H NMR	<p>Carboxylic Acid Proton (COOH): A broad singlet between 10-13 ppm.</p> <p>Cyclobutane Protons (CH₂): Multiplets in the range of 2.5-3.5 ppm. Methyl Protons (CH₃): A singlet around 1.5 ppm.</p>	<p>The chemical shift of the acidic proton is characteristic for carboxylic acids.^[5] For the non-methylated analogue, 3,3-Difluorocyclobutanecarboxylic acid, the cyclobutane protons appear as multiplets between 2.79-3.06 ppm, and the carboxylic acid proton is a broad singlet at 12.11 ppm.^[6]</p> <p>The addition of the methyl group at C1 is expected to shift the adjacent cyclobutane protons slightly and introduce a new singlet for the methyl group.</p>
¹³ C NMR	<p>Carbonyl Carbon (C=O): A signal in the range of 175-185 ppm. Difluorinated Carbon (CF₂): A triplet centered around 118 ppm due to C-F coupling.</p> <p>Quaternary Carbon (C-CH₃): A signal in the range of 40-50 ppm. Cyclobutane Carbons (CH₂): Signals in the range of 30-40 ppm, likely showing coupling to fluorine. Methyl Carbon (CH₃): A signal around 20-25 ppm.</p>	<p>For 3,3-Difluorocyclobutanecarboxylic acid, the carbonyl carbon appears at 179.6 ppm, and the CF₂ carbon is a doublet of doublets at 118.0 ppm (J = 284, 271 Hz).^[6] The other cyclobutane carbons appear at 38.1 ppm (triplet, J = 24.8 Hz) and 26.0 ppm (doublet of doublets, J = 14.0, 5.7 Hz).^[6]</p> <p>The introduction of the methyl group will create a new quaternary carbon signal and a methyl carbon signal in the expected regions.</p>
IR Spectroscopy	O-H Stretch: A very broad band from 2500-3300 cm ⁻¹ .	The broad O-H and strong C=O stretches are

C=O Stretch: A strong, sharp band between 1700-1750 cm^{-1} . C-F Stretch: Strong absorptions in the 1000-1200 cm^{-1} region.

characteristic of a carboxylic acid dimer formed through hydrogen bonding.^{[5][7]} The C-F stretches are expected in their typical region for gem-difluoro compounds.

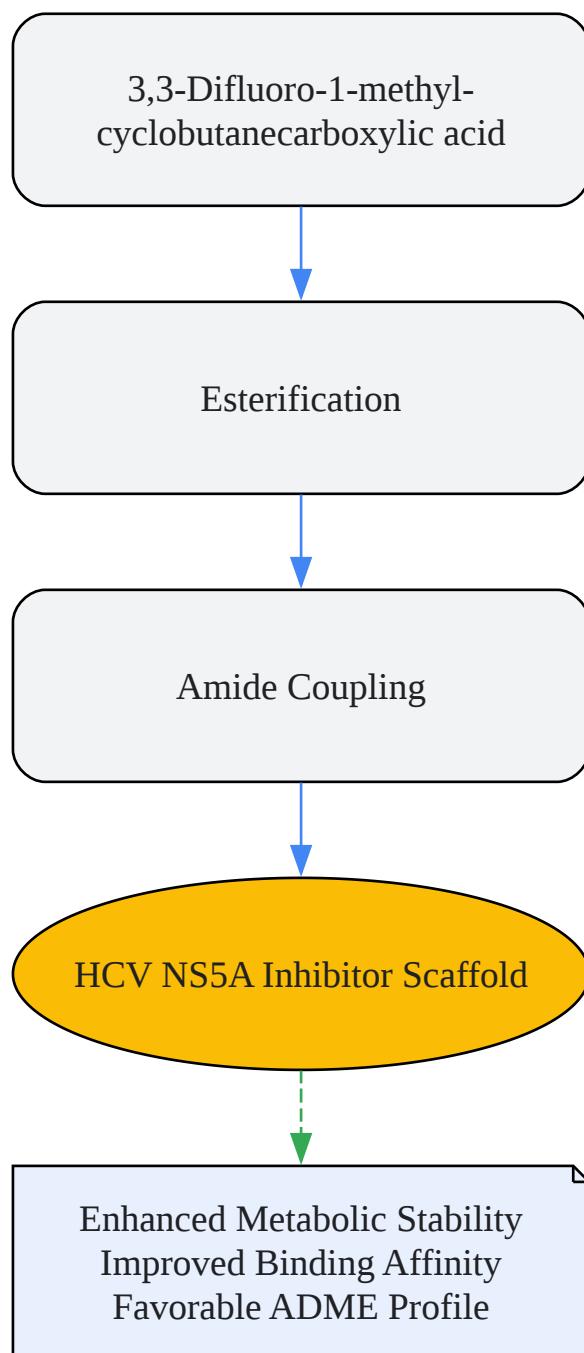
Mass Spectrometry (EI)

Molecular Ion (M^+): A peak at m/z 150. Major Fragments: Loss of COOH (m/z 105), loss of F (m/z 131), and cleavage of the cyclobutane ring.

The fragmentation of cyclobutane derivatives upon electron impact is characterized by ring cleavage.^[1] For carboxylic acids, the loss of the carboxyl group is a common fragmentation pathway.^[8]

Applications in Drug Development

The unique conformational constraints and electronic properties imparted by the 3,3-difluoro-1-methylcyclobutane moiety make it a valuable scaffold in modern drug design. Its primary application lies in its use as a building block for complex bioactive molecules, most notably as a component of inhibitors targeting the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).


HCV NS5A Inhibitors:

HCV NS5A is a crucial protein for viral replication and assembly, making it a prime target for antiviral therapies.^[9] Several potent NS5A inhibitors, such as Daclatasvir, feature complex molecular architectures that can be modified to improve their pharmacokinetic and pharmacodynamic profiles. The 3,3-difluoro-1-methylcyclobutane moiety serves as a bioisostere for other chemical groups, offering advantages such as:

- **Metabolic Stability:** The C-F bond is significantly stronger than a C-H bond, which can block metabolic oxidation at that position, leading to a longer half-life of the drug.
- **Conformational Rigidity:** The cyclobutane ring restricts the rotational freedom of the molecule, which can lead to a more favorable binding conformation with the target protein and increase potency.

- Modulation of Physicochemical Properties: The introduction of fluorine can alter the lipophilicity and pKa of the molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.

While specific publicly available examples of marketed drugs containing the **3,3-difluoro-1-methylcyclobutanecarboxylic acid** moiety are not yet prevalent, its ester, methyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate, is commercially available as a building block for the synthesis of these types of antiviral agents.[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Role of the target compound in the synthesis of HCV NS5A inhibitors.

Safety and Handling

As a fluorinated carboxylic acid, **3,3-Difluoro-1-methylcyclobutanecarboxylic acid** requires careful handling to minimize exposure and ensure laboratory safety. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for this class of chemicals should be strictly followed.

General Safety Precautions:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]
- Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11]
- Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.[11]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Table 3: Hazard Classifications for a Structurally Similar Compound (3,3-Difluorocyclobutanecarboxylic acid)

Hazard Statement	Description
H302 + H312	Harmful if swallowed or in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Source:[2]

Conclusion

3,3-Difluoro-1-methylcyclobutanecarboxylic acid is a valuable and versatile building block for the synthesis of advanced pharmaceutical intermediates. Its unique structural and electronic properties, conferred by the gem-difluoro group on a conformationally restricted cyclobutane ring, make it an attractive component for the design of novel therapeutics, particularly in the field of antiviral drug discovery. A thorough understanding of its synthesis, spectroscopic characteristics, and handling requirements is essential for its effective and safe utilization in research and development. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of such unique fluorinated building blocks is poised to increase significantly.

References

- Chemsoc. CAS#:227607-43-4 | 3,3-difluoro-1-methylcyclobutane-1-carboxylic acid.
- Bak, D. A., & Conrow, K. (1966). Mass Spectra of Certain Cyclobutanecarboxylates. *The Journal of Organic Chemistry*, 31(11), 3608-3611.
- Google Patents. CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method.
- ResearchGate. FDA approved HCV NS5A inhibitors with different types of central core.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024).
- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. (2018).
- PrepChem.com. Synthesis of methyl 1-methylcyclobutane carboxylate.
- UCLA Department of Chemistry and Biochemistry. IR: carboxylic acids.
- ResearchGate. Hydrolysis of methyl ester 7-i. i) 1 M LiOH(aq), THF/H₂O, reflux, 3 h, 5 b-I, quant.
- HD-Science.com. methyl 3, 3-difluoro-1-methylcyclobutane-1-carboxylate, min 97%, 1 gram.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Studies of the symmetric binding mode of daclatasvir and analogs using a new homology model of HCV NS5A GT-4a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 10. calpaclab.com [calpaclab.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3,3-Difluoro-1-methylcyclobutanecarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1323164#3-3-difluoro-1-methylcyclobutanecarboxylic-acid-cas-number-and-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com